4-(4-Fluorophenyl)-2-methyl-1H-imidazole 4-(4-Fluorophenyl)-2-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 399040-59-6
VCID: VC8111529
InChI: InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
SMILES: CC1=NC=C(N1)C2=CC=C(C=C2)F
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol

4-(4-Fluorophenyl)-2-methyl-1H-imidazole

CAS No.: 399040-59-6

Cat. No.: VC8111529

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-2-methyl-1H-imidazole - 399040-59-6

Specification

CAS No. 399040-59-6
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
IUPAC Name 5-(4-fluorophenyl)-2-methyl-1H-imidazole
Standard InChI InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Standard InChI Key YWBKDZXTYISVFV-UHFFFAOYSA-N
SMILES CC1=NC=C(N1)C2=CC=C(C=C2)F
Canonical SMILES CC1=NC=C(N1)C2=CC=C(C=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 4-(4-fluorophenyl)-2-methyl-1H-imidazole consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 4-position is substituted with a 4-fluorophenyl group, while the 2-position bears a methyl group. This substitution pattern influences electronic distribution, solubility, and intermolecular interactions. The fluorine atom on the phenyl ring enhances lipophilicity and bioavailability, making the compound suitable for blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉FN₂
Molecular Weight176.20 g/mol
LogP (Partition Coefficient)2.1 (estimated)
Hydrogen Bond Donors1 (N-H of imidazole)

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal in characterizing this compound. The ¹H NMR spectrum typically shows a singlet for the methyl group at δ 2.4 ppm, a doublet for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), and a broad peak for the imidazole N-H proton (δ 12–13 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 176.0851 [M+H]⁺ .

Synthesis and Scalable Production

Modern Optimized Approaches

Recent advances emphasize cost-effectiveness and scalability. A breakthrough method involves Suzuki-Miyaura coupling between 4-bromo-2-methylimidazole and 4-fluorophenylboronic acid, achieving yields exceeding 70% . Key steps include:

  • Bromination: 1,2-dimethylimidazole undergoes regioselective bromination using N-bromosuccinimide (NBS) to form 4-bromo-1,2-dimethyl-1H-imidazole .

  • Cross-Coupling: Palladium-catalyzed coupling with 4-fluorophenylboronic acid installs the fluorophenyl group .

  • Demethylation: Selective removal of the 1-methyl group using hydrochloric acid yields the final product .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, DMF, rt, 6 h80
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C75
DemethylationHCl, MeOH, reflux, 4 h90

This route avoids regioisomer issues and scales to kilogram quantities, making it industrially viable .

Biological Activities and Mechanism of Action

Enzyme Inhibition

The compound’s imidazole core chelates metal ions in enzyme active sites. For instance, it inhibits 5-lipoxygenase (5-LOX), reducing leukotriene B₄ (LTB₄) production in inflammatory cells (IC₅₀ = 1.2 μM) . Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .

Multitargeted Pharmacological Effects

Derivatives of 4-(4-fluorophenyl)-2-methyl-1H-imidazole exhibit polypharmacology:

  • Anticancer Activity: Inhibition of casein kinase 1 (CK1) and phosphodiesterase 1 (PDE1) disrupts cancer cell proliferation .

  • Antioxidant Effects: Scavenging reactive oxygen species (ROS) via the imidazole ring’s redox activity .

  • Neuroprotection: Modulation of glutamate receptors mitigates excitotoxicity in neurodegenerative models .

Table 3: Selected Biological Activities

TargetActivity (IC₅₀)Model System
5-Lipoxygenase1.2 μMRBL-1 cells
Casein Kinase 10.8 μMHCT-116 cells
Glutamate Receptor45% inhibition at 10 μMRat cortical neurons

Structural Analogs and Structure-Activity Relationships (SAR)

Role of the Fluorophenyl Group

Replacing the 4-fluorophenyl group with chloro- or methylphenyl reduces 5-LOX inhibition by 3–5 fold, highlighting fluorine’s critical role in target engagement .

Methyl Substitution Effects

The 2-methyl group prevents metabolic oxidation at the imidazole ring, improving pharmacokinetic stability. Removing this group shortens plasma half-life from 6 h to <1 h in rodent studies .

Prominent Derivatives

  • 4-(4-Fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate: Ester derivatives show enhanced bioavailability and brain penetration .

  • N-Alkylated Analogs: Quaternary ammonium salts exhibit ion channel blocking activity .

Applications in Drug Development

Key Intermediate in API Synthesis

This compound is a building block for kinase inhibitors and anti-inflammatory agents. For example, coupling with pyridinylboronic acids yields dual EGFR/Her2 inhibitors under clinical evaluation .

Patent Landscape

Over 15 patents (2018–2025) claim derivatives of 4-(4-fluorophenyl)-2-methyl-1H-imidazole for treating Alzheimer’s disease, rheumatoid arthritis, and solid tumors .

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